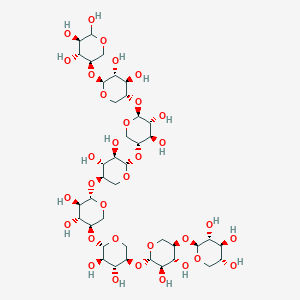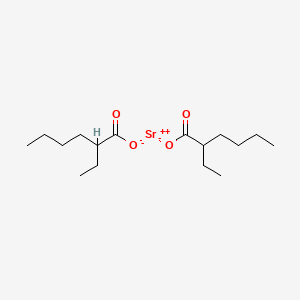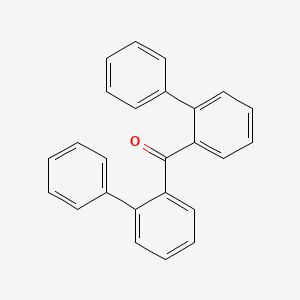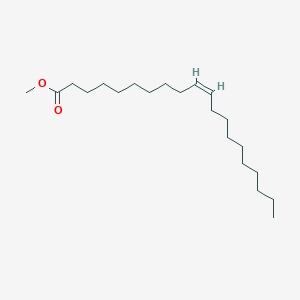
2-(Aminomethyl)-3-fluorobenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-3-fluorobenzenethiol is an organic compound that features a benzene ring substituted with an aminomethyl group, a fluorine atom, and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-fluorobenzenethiol typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a fluorobenzene derivative is reacted with an aminomethylating agent under controlled conditions. The thiol group can be introduced through thiolation reactions using thiolating agents like thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-3-fluorobenzenethiol can undergo various chemical reactions including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-3-fluorobenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(Aminomethyl)-3-fluorobenzenethiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the thiol group can participate in redox reactions and form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)benzenethiol: Lacks the fluorine atom, which can affect its reactivity and biological activity.
3-Fluorobenzenethiol: Lacks the aminomethyl group, which can influence its chemical properties and applications.
2-(Aminomethyl)-4-fluorobenzenethiol: The position of the fluorine atom is different, which can alter its chemical behavior and interactions.
Uniqueness
2-(Aminomethyl)-3-fluorobenzenethiol is unique due to the specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
777825-22-6 |
|---|---|
Fórmula molecular |
C7H8FNS |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
2-(aminomethyl)-3-fluorobenzenethiol |
InChI |
InChI=1S/C7H8FNS/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H,4,9H2 |
Clave InChI |
HTDICBQZCYADDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)S)CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


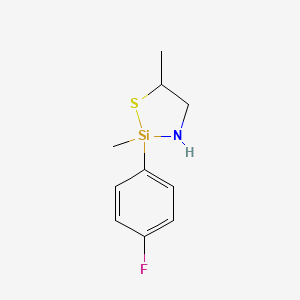
![Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate](/img/structure/B13408754.png)
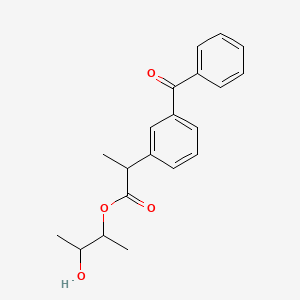
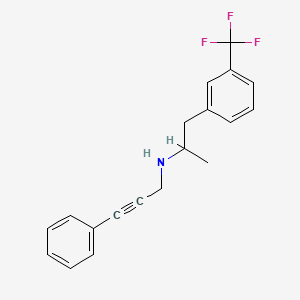
![(2S)-2-amino-1-[(1S,5R)-2-azabicyclo[3.1.0]hexan-2-yl]-2-(3-hydroxy-1-adamantyl)ethanone;hydrochloride](/img/structure/B13408766.png)

![2-[[[[(1,4-Dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoic Acid Methyl Ester](/img/structure/B13408782.png)
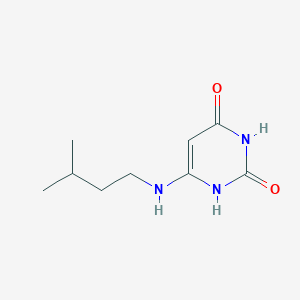
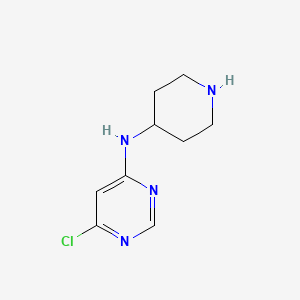
![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13408805.png)
